5-[(2,5-Dichlorothiophen-3-yl)sulfonylamino]-2,4-difluorobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2,5-Dichlorothiophen-3-yl)sulfonylamino]-2,4-difluorobenzoic acid, commonly referred to as DAS181, is a small molecule drug that has shown promising results in treating respiratory viral infections. It was first identified in 2003 by researchers at the University of Alabama at Birmingham and has since been the subject of numerous scientific studies to investigate its mechanism of action and potential therapeutic applications.
Mecanismo De Acción
DAS181 exerts its antiviral effects by cleaving the sialic acid receptors on the surface of respiratory epithelial cells, which are the primary target of respiratory viral infections. By removing these receptors, DAS181 prevents the virus from attaching to and infecting the cells, thereby inhibiting viral replication and reducing the severity of symptoms.
Biochemical and physiological effects:
DAS181 has been shown to be well-tolerated in both animal and human studies, with no significant adverse effects reported. In addition to its antiviral effects, DAS181 has also been shown to have anti-inflammatory properties, which may contribute to its therapeutic benefits in treating respiratory viral infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DAS181 as a research tool is its specificity for respiratory viral infections, which allows for targeted investigation of the effects of these viruses on respiratory epithelial cells. However, one limitation of DAS181 is its relatively low yield in the synthesis process, which can make it challenging to obtain sufficient quantities for large-scale studies.
Direcciones Futuras
There are several potential future directions for research on DAS181, including the development of more efficient synthesis methods to increase its yield, the investigation of its potential use in treating other respiratory viral infections, and the exploration of its anti-inflammatory properties in other disease contexts. Additionally, further studies are needed to fully elucidate the mechanism of action of DAS181 and its potential interactions with other drugs and compounds.
Métodos De Síntesis
The synthesis of DAS181 involves several steps, starting with the reaction of 2,5-dichlorothiophene-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-amino-4,6-difluorobenzoic acid to yield the intermediate compound, which is subsequently treated with sulfonyl chloride to form the final product. The overall yield of the synthesis process is approximately 20%.
Aplicaciones Científicas De Investigación
DAS181 has been extensively studied for its potential use in treating respiratory viral infections, including influenza, parainfluenza, and respiratory syncytial virus (RSV). In preclinical studies, DAS181 has been shown to effectively inhibit viral replication and reduce the severity of symptoms in animal models of these infections. Clinical trials have also shown promising results, with DAS181 demonstrating a favorable safety profile and potential efficacy in treating RSV infection in immunocompromised patients.
Propiedades
IUPAC Name |
5-[(2,5-dichlorothiophen-3-yl)sulfonylamino]-2,4-difluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5Cl2F2NO4S2/c12-9-3-8(10(13)21-9)22(19,20)16-7-1-4(11(17)18)5(14)2-6(7)15/h1-3,16H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJNTMISDPDNNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1NS(=O)(=O)C2=C(SC(=C2)Cl)Cl)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Cl2F2NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.